
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as BQBE, is a novel compound that has been investigated for its potential applications in scientific research. This molecule contains a pyrrolidine ring, a quinoline ring, and a benzylthio group, making it a unique and complex structure.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Ethylene Reactivity
The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, related to the queried chemical structure, has been synthesized to prepare a series of compounds that coordinate with iron(II) and cobalt(II) dichloride, forming complexes. These complexes have shown good catalytic activities for ethylene reactivity, including oligomerization and polymerization, upon activation with methylaluminoxane (MAO). The catalytic activity was particularly high with iron complexes and moderate with cobalt analogues towards ethylene oligomerization, highlighting the potential application of these compounds in catalysis and polymer production (Sun et al., 2007).
Potential Anti-Cancer Properties
A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II (topo II), and blocking the cell cycle in the G(2)/M phase, suggesting potential as an anti-cancer agent. The compound's ability to induce probable cell death via apoptosis further underscores its application in cancer research and therapy (Via et al., 2008).
Structural and Molecular Characterization
The structural characterization of a molecule closely related to the queried compound, 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, provided insights into the molecular configuration. The analysis revealed the planarity of the quinoline unit and the specific dihedral angles within the molecule, contributing to our understanding of such compounds' structural properties and potential reactivity or interaction mechanisms (Thiruvalluvar et al., 2007).
Synthesis of Novel Compounds
Another study focused on the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, providing a methodology for converting these compounds to various functional derivatives. This research highlights the versatility of similar structures in synthesizing new compounds with potential applications in material science, pharmaceuticals, and organic chemistry (Ibrahim et al., 2002).
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNQCNLHYQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)
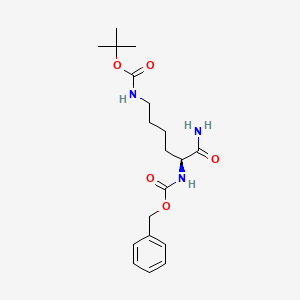
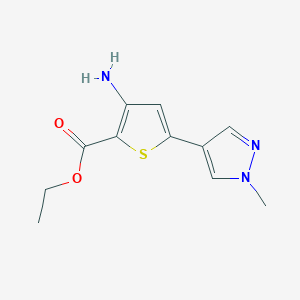
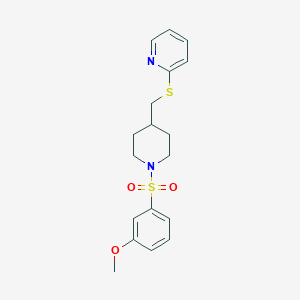
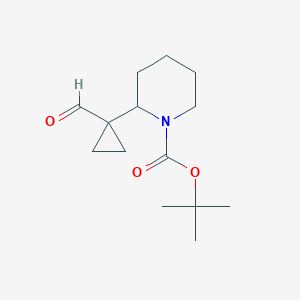
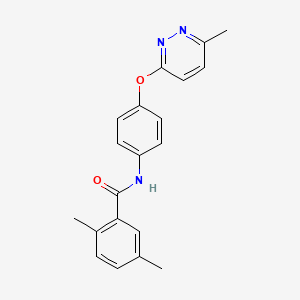


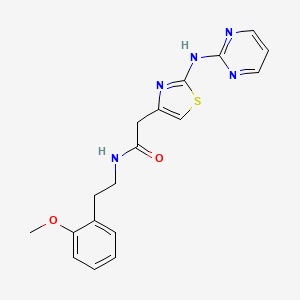
![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2852957.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852959.png)
![N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2852960.png)

![Methyl 5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2852962.png)
